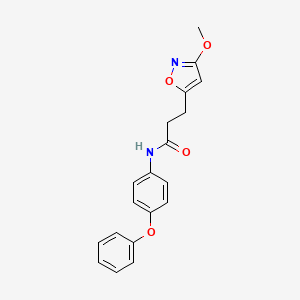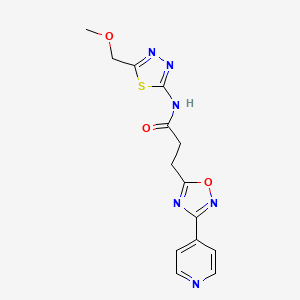![molecular formula C17H17N5O3 B11004448 N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11004448.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. The benzodioxin intermediate can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate alkynes . The final step involves coupling the triazole and benzodioxin intermediates with a pyrrole derivative under basic conditions, typically using N,N-dimethylformamide (DMF) as the solvent and lithium hydride (LiH) as the base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Brominated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the benzodioxin and pyrrole rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: Similar structure but contains a sulfonamide group instead of a triazole and pyrrole ring.
2-(6-CHLOROPYRIDIN-3-YL)-N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHYLIDENE)ACETOHYDRAZIDE: Contains a benzodioxin ring but differs in the other functional groups.
Uniqueness
N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H17N5O3 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H17N5O3/c23-15(7-10-22-8-3-4-9-22)18-17-19-16(20-21-17)14-11-24-12-5-1-2-6-13(12)25-14/h1-6,8-9,14H,7,10-11H2,(H2,18,19,20,21,23) |
Clé InChI |
VMFMRZCBHQMKOT-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)NC(=O)CCN4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11004366.png)
![4-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide](/img/structure/B11004381.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11004383.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11004391.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11004398.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11004402.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide](/img/structure/B11004416.png)
![2-fluoro-N,N-dimethyl-5-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B11004423.png)


![7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11004433.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11004443.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B11004447.png)
